molecular formula C25H21NO3S B14000633 2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide CAS No. 15448-94-9

2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide

Cat. No.: B14000633
CAS No.: 15448-94-9
M. Wt: 415.5 g/mol
InChI Key: DPRGOSCIGNZHPY-UHFFFAOYSA-N
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Description

BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL-: is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with amines. For BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL-, the synthesis can be achieved through the oxidative coupling of thiols and amines, which is a highly efficient method . This method does not require additional pre-functionalization and de-functionalization steps, making it environmentally friendly and cost-effective .

Industrial Production Methods: In industrial settings, the production of benzenesulfonamide derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes are involved in the regulation of pH and ion balance in tissues. By inhibiting these enzymes, BENZENESULFONAMIDE,2-(HYDROXYDIPHENYLMETHYL)-N-PHENYL- can disrupt the metabolic processes of cancer cells, leading to their apoptosis . The molecular targets include carbonic anhydrase IX, which is overexpressed in many solid tumors .

Properties

CAS No.

15448-94-9

Molecular Formula

C25H21NO3S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C25H21NO3S/c27-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)23-18-10-11-19-24(23)30(28,29)26-22-16-8-3-9-17-22/h1-19,26-27H

InChI Key

DPRGOSCIGNZHPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3S(=O)(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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